Sulfo-Cy5 azide

bioconjugation click chemistry protein labeling

Sulfo-Cy5 azide is a sulfonated cyanine 5 derivative functionalized with an azide group, serving as a water-soluble fluorescent probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). It exhibits excitation/emission maxima of approximately 648 nm/671 nm and an extinction coefficient of 250,000 cm⁻¹M⁻¹.

Molecular Formula C37H48N6O10S3
Molecular Weight 833.0 g/mol
Cat. No. B15556014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 azide
Molecular FormulaC37H48N6O10S3
Molecular Weight833.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53)
InChIKeyDUWZWZJMKCNGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Azide: Water-Soluble Far-Red Fluorescent Click Chemistry Probe for Biomolecular Labeling


Sulfo-Cy5 azide is a sulfonated cyanine 5 derivative functionalized with an azide group, serving as a water-soluble fluorescent probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . It exhibits excitation/emission maxima of approximately 648 nm/671 nm and an extinction coefficient of 250,000 cm⁻¹M⁻¹ . The compound is spectrally similar to Alexa Fluor 647, DyLight 649, and ATTO 647, making it compatible with standard Cy5 filter sets and 633/647 nm laser lines . Its sulfonate groups confer high aqueous solubility, enabling labeling in purely aqueous conditions without organic co-solvents .

Why Sulfo-Cy5 Azide Cannot Be Arbitrarily Substituted with Other Cy5-Class Azides


Despite spectral similarity to Alexa Fluor 647, DyLight 649, and iFluor 647 azides, Sulfo-Cy5 azide exhibits distinct physicochemical and performance characteristics that preclude arbitrary substitution. Differences in sulfonation degree affect aqueous solubility, aggregation tendency, and achievable dye-to-protein ratios without precipitation [1]. Reported quantum yields vary across Cy5-class dyes: Sulfo-Cy5 azide QY ≈0.20-0.28 , iFluor 647 azide QY ≈0.25 , and AF647 NHS QY ≈0.33 [2]. Photostability also differs: AF647 demonstrates approximately 2-fold higher photobleaching resistance versus Cy5 [2], and both Cy5 and sulfo-Cy5 exhibit rapid photobleaching following photoflashing [3]. Consequently, substitution may alter conjugate brightness, signal longevity in time-lapse imaging, and labeling efficiency under aqueous versus organic conditions, making compound-specific performance evaluation essential for experimental reproducibility.

Sulfo-Cy5 Azide: Quantitative Comparative Evidence for Scientific Selection and Procurement


Aqueous Solubility Enables Purely Aqueous Labeling Without Organic Co-Solvents

Sulfo-Cy5 azide is soluble in water, DMSO, and DMF . The sulfonate groups make the Cy dyes soluble in water and also reduce fluorescence quenching arising from dye-dye interactions . In contrast, non-sulfonated Cy5 azide requires organic co-solvent assistance for aqueous labeling reactions . This enables Sulfo-Cy5 azide to be used in purely aqueous labeling conditions without organic co-solvents, making it particularly suitable for labeling delicate proteins and proteins prone to denaturation under organic solvent exposure [1].

bioconjugation click chemistry protein labeling

Sulfonation Reduces Dye Aggregation and Enables Higher Dye-to-Protein Ratios

Due to high water solubility and the charged nature of sulfonate groups, Sulfo-Cy5 azide does not induce hydrophobic aggregation when conjugated to biomolecule surfaces, thereby improving the stability of fluorescently labeled products . The sulfonate groups also reduce fluorescence quenching which can arise from dye-dye interactions . By comparison, less sulfonated analogs (such as Cy5 with two sulfonates or non-sulfonated cyanines) exhibit greater tendency toward aggregation and self-quenching at higher substitution ratios [1]. AF647, with four sulfonate groups (versus two in standard sulfo-Cy5), offers further aggregation resistance [1], establishing a sulfonation-dependent performance gradient that positions Sulfo-Cy5 azide as an intermediate option balancing cost and functionality.

antibody labeling dye-to-protein ratio fluorescence quenching

Compatibility with Both CuAAC and SPAAC Click Chemistry Modalities

Sulfo-Cy5 azide can react with terminal alkynes via copper-catalyzed click reaction (CuAAC) and also reacts with strained cyclooctyne (e.g., DBCO, BCN) via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) without requiring Cu-catalyst or elevated temperatures . CuAAC reactions exhibit second-order rate constants of approximately 10-100 M⁻¹s⁻¹, while SPAAC reactions operate in the range of ~1-60 M⁻¹s⁻¹ [1]. Notably, Sulfo-Cy5 picolyl azide, a derivative incorporating a copper-chelating picolyl moiety, enables at least a tenfold reduction in copper catalyst concentration without sacrificing labeling efficiency compared to conventional Sulfo-Cy5 azide , representing an option for applications requiring reduced copper toxicity.

CuAAC SPAAC copper-free click chemistry bioconjugation

Quantum Yield and Extinction Coefficient Comparisons Across Cy5-Class Azides

Sulfo-Cy5 azide exhibits an extinction coefficient of 250,000 cm⁻¹M⁻¹ (alternatively reported as 271,000 L⋅mol⁻¹⋅cm⁻¹ ) and quantum yield of 0.20-0.28 . By comparison, iFluor 647 azide has ε = 250,000 cm⁻¹M⁻¹ and QY = 0.25 , while AF647 NHS ester exhibits ε = 270,000 L⋅mol⁻¹⋅cm⁻¹ and QY = 0.33 [1]. AF647-labeled samples are reportedly ~25% brighter than two-sulfonate sulfo-Cy5 conjugates [1], and AF647 demonstrates approximately 2-fold higher photostability versus Cy5 [1]. Both Cy5 and sulfo-Cy5 exhibit rapid photobleaching following photoflashing, with similar behavior between the two [2].

fluorescence brightness quantum yield extinction coefficient far-red fluorophores

Sulfo-Cy5 Azide: Evidence-Based Application Scenarios for Research and Industrial Use


Labeling of Organic Solvent-Sensitive Proteins and Peptides

Sulfo-Cy5 azide is optimized for labeling delicate proteins and peptides that are prone to denaturation or precipitation upon exposure to organic co-solvents. Its high aqueous solubility and sulfonate-mediated charge repulsion enable purely aqueous click chemistry labeling , eliminating the need for DMSO or DMF as co-solvents. This property is particularly valuable for maintaining the biological activity and structural integrity of sensitive biomolecules such as antibodies, membrane proteins, and enzymes during fluorescent conjugation .

Standard Far-Red Fluorescence Imaging on Existing Cy5 Instrumentation

With excitation ideally suited for 633 nm or 647 nm laser lines and emission in the far-red region , Sulfo-Cy5 azide is directly compatible with standard Cy5 filter sets, confocal microscopes, flow cytometers, and fluorescence plate readers without hardware modification . The low autofluorescence of biological specimens in this spectral region provides improved signal-to-background ratios compared to shorter-wavelength fluorophores , making Sulfo-Cy5 azide a practical choice for routine imaging applications where spectral compatibility and cost-effectiveness are prioritized over maximal brightness or photostability.

RNA Labeling and Imaging via Click Chemistry

Sulfo-Cy5 azide has been specifically validated for labeling and imaging RNA molecules . The azide functional group enables site-specific conjugation to alkyne-modified RNA via CuAAC or SPAAC click chemistry . This application leverages the compound's water solubility and click chemistry reactivity for nucleic acid labeling in aqueous buffers under mild conditions.

FRET-Based Molecular Interaction Studies with Compatible Quenchers

Sulfo-Cy5 azide serves as a donor fluorophore in fluorescence resonance energy transfer (FRET) applications, pairing effectively with Tide Quencher 5.1WS and other quenchers tuned to the Cy5 emission spectrum . These FRET pairs enable the construction of protease activity probes, molecular beacons, and TaqMan probes for real-time PCR, SNP detection, and miRNA analysis . The sulfonated cyanine scaffold provides improved quantum yield compared to non-sulfonated cyanines [1], enhancing FRET signal dynamic range.

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